molecular formula C9H8N4O B1318491 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide CAS No. 287494-01-3

5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide

Cat. No. B1318491
CAS RN: 287494-01-3
M. Wt: 188.19 g/mol
InChI Key: MSLYJWXUPOESJB-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide” belongs to a class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

While specific synthesis methods for “5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide” were not found, similar compounds have been synthesized via various methods. For example, 5-(Pyridin-3-yl)isophthalic acid (H2pyip) has been used to synthesize new metal–organic complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . They often exhibit unique coordination modes and form complex structures .


Chemical Reactions Analysis

The thermal hazard of similar compounds has been evaluated using differential scanning calorimetry . The results suggest that the decomposition of these compounds is uncontrollable as it occurs, and the heat dispersed is intense .

Scientific Research Applications

Biological Activities and Molecular Docking Studies

New chemical entities, including 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, have been synthesized with enriched biological activities compared to their parent molecules. These compounds demonstrated moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analysis was performed with the cyclooxygenase enzyme to ascertain the probable binding model, highlighting their potential in medicinal chemistry (Sribalan et al., 2016).

Chemosensor for Iron(III) Ions

A novel pyridine-pyrazole based “turn-off” fluorescent chemosensor was developed for detecting Fe3+ ions with high selectivity and sensitivity. This indicates its potential use in environmental and biological applications where detecting iron ions is crucial (Madhu & Sivakumar, 2019).

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains, indicating their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Structural and Optical Properties

Several novel derivatives of pyrazole were synthesized and characterized, including their fluorescence spectral characteristics. These findings contribute to the understanding of the structural and optical properties of these compounds, which can be essential in the development of new materials and sensors (Ge et al., 2014).

Antitumor Activities

Novel amide derivatives of pyrazole-3-carboxylic acid were synthesized and assessed for their antiproliferative activities against human cancer cell lines. Compounds exhibited potent cytotoxic activity, suggesting their potential in the design of treatments for various cancers (Pirol et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin and eyes, and using personal protective equipment . They also provide information on storage conditions and potential hazards .

Future Directions

While specific future directions for “5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide” are not known, similar compounds are being extensively researched for their potential applications in various fields .

properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-5H,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLYJWXUPOESJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589561
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide

CAS RN

287494-01-3
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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